Rucaparib camsylate

Catalog No.
S007097
CAS No.
1859053-21-6
M.F
C29H34FN3O5S
M. Wt
555.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rucaparib camsylate

CAS Number

1859053-21-6

Product Name

Rucaparib camsylate

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one

Molecular Formula

C29H34FN3O5S

Molecular Weight

555.7 g/mol

InChI

InChI=1S/C19H18FN3O.C10H16O4S/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);7H,3-6H2,1-2H3,(H,12,13,14)/t;7-,10-/m.1/s1

InChI Key

INBJJAFXHQQSRW-STOWLHSFSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2

Description

The exact mass of the compound Rucaparib camsylate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Research on Efficacy in BRCA-mutant Cancers

Rucaparib camsylate has been extensively studied in the context of cancers harboring mutations in the BRCA1 and BRCA2 genes. These genes are essential for DNA repair, and mutations in them render cancer cells more reliant on PARP-mediated repair mechanisms.

  • Ovarian Cancer: Rucaparib camsylate is approved for the treatment of recurrent ovarian cancer in patients with BRCA mutations. Clinical trials have shown promising results, with improved progression-free survival and overall survival compared to standard chemotherapy [].
  • Breast Cancer: Research is ongoing to evaluate the efficacy of rucaparib camsylate in BRCA-mutant breast cancer. Early studies suggest potential benefits, particularly in patients with metastatic disease [].

Research on PARP inhibitor Resistance Mechanisms

Despite the initial success of PARP inhibitors like rucaparib camsylate, cancer cells can develop resistance over time. Scientific research is actively exploring the mechanisms of resistance to PARP inhibitors, with the goal of developing strategies to overcome them and improve treatment outcomes.

  • Studies are investigating genetic alterations that can bypass the effects of PARP inhibition.
  • The role of homologous recombination deficiency (HRD) restoration in resistance is being explored.
  • Researchers are evaluating combination therapies with other drugs to target different vulnerabilities in cancer cells.

Rucaparib camsylate is a pharmaceutical compound classified as a poly(ADP-ribose) polymerase inhibitor, primarily used in oncology for treating recurrent ovarian and prostate cancer. It functions by inducing synthetic lethality in cancer cells that possess mutations in DNA repair pathways, particularly those involving the breast cancer gene 1 and 2 (BRCA1/2). The compound is administered orally and is known for its ability to inhibit the poly(ADP-ribose) polymerase enzyme, which plays a critical role in repairing single-strand breaks in DNA. By inhibiting this enzyme, rucaparib causes an accumulation of DNA damage, leading to cell death in cancerous tissues that cannot adequately repair themselves due to defective DNA repair mechanisms .

Rucaparib acts by competitively binding to the active site of PARP enzymes, thereby inhibiting their ability to repair DNA single-strand breaks. In cancer cells with dysfunctional BRCA1/2 genes, this inhibition leads to the accumulation of DNA damage, triggering cell death through a process called synthetic lethality [].

Rucaparib camsylate is generally well-tolerated, but common side effects include fatigue, nausea, and bone marrow suppression. It can also interact with other medications, so careful monitoring is necessary during treatment.

Data on specific toxicity:

  • In a clinical trial, the median overall survival for patients with BRCA-mutant ovarian cancer treated with rucaparib was 63.8 months.

Hazards:

  • Rucaparib camsylate is not flammable but should be handled with care following standard laboratory safety protocols.
Primarily related to its mechanism of action as a PARP inhibitor. The compound undergoes metabolic transformations primarily through cytochrome P450 enzymes, including CYP2D6, CYP1A2, and CYP3A4. These metabolic processes involve:

  • N-Demethylation: The removal of methyl groups from the nitrogen atoms in the molecular structure.
  • N-Methylation: The addition of methyl groups to nitrogen atoms.
  • Glucuronidation: A process where glucuronic acid is added to the compound, increasing its solubility for excretion.

The primary route of elimination involves renal excretion, where unchanged rucaparib accounts for a significant portion of the drug's excretion profile .

Rucaparib demonstrates significant biological activity as an anticancer agent. Its primary mechanism involves the inhibition of PARP enzymes, particularly PARP1 and PARP2, which are crucial for DNA repair processes. The compound has been shown to have high binding affinity for these targets, with inhibitory constants of 0.8 nmol/L for PARP1 and 0.5 nmol/L for PARP2. This inhibition leads to:

  • Accumulation of DNA Damage: Cells that rely on PARP for repair become overwhelmed with unrepaired DNA breaks.
  • Cell Death: Cancer cells with mutations in BRCA genes are particularly sensitive to this accumulation, leading to synthetic lethality.

In clinical settings, rucaparib has been associated with various adverse effects such as anemia, thrombocytopenia, and fatigue .

The synthesis of rucaparib camsylate involves several steps that typically include:

  • Formation of the Core Structure: The initial steps involve constructing the benzimidazole core through cyclization reactions.
  • Incorporation of Functional Groups: Subsequent reactions introduce functional groups such as the fluorine atom and methanesulfonic acid moiety.
  • Salt Formation: Rucaparib is synthesized as its camsylate salt to enhance its solubility and bioavailability.

The final product is usually obtained through crystallization processes that yield a white to pale yellow powder suitable for tablet formulation .

Rucaparib camsylate is primarily indicated for:

  • Treatment of Recurrent Ovarian Cancer: It is used in patients who have received at least two prior chemotherapy regimens.
  • Maintenance Therapy: Following response to platinum-based chemotherapy in patients with BRCA mutations.
  • Prostate Cancer: It has also been approved for certain cases of metastatic castration-resistant prostate cancer.

The drug has received various designations from regulatory bodies including Breakthrough Therapy designation by the FDA due to its significant clinical benefits .

Rucaparib has been studied extensively for its drug-drug interactions. Key findings include:

  • Cytochrome P450 Interactions: Rucaparib can influence the metabolism of drugs that are substrates of CYP1A2, CYP3A, CYP2C9, and CYP2C19. Co-administration may necessitate dosage adjustments for these medications due to increased systemic exposure .
  • Impact on Other Anticancer Agents: Studies indicate that rucaparib may enhance or diminish the effects of other chemotherapeutic agents when used concurrently.

Monitoring and managing these interactions are critical in clinical practice to mitigate potential adverse effects .

Rucaparib camsylate belongs to a class of drugs known as poly(ADP-ribose) polymerase inhibitors. Other notable compounds in this class include:

Compound NameMechanism of ActionUnique Features
OlaparibInhibits PARP1 and PARP2First-in-class PARP inhibitor; approved for BRCA-mutated cancers
NiraparibInhibits PARP1 and PARP2Has a broader indication including non-BRCA mutated cancers
TalazoparibInhibits PARP1 and PARP2Exhibits stronger potency against PARP enzymes

Uniqueness of Rucaparib

Rucaparib is unique due to its specific formulation as camsylate salt which enhances its pharmacokinetic properties. Its distinct binding affinity profile allows it to effectively target tumors with specific genetic mutations while having a manageable safety profile compared to other inhibitors .

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

555.22032053 g/mol

Monoisotopic Mass

555.22032053 g/mol

Heavy Atom Count

39

UNII

41AX9SJ8KO

Drug Indication

Treatment of fallopian tube cancer , Treatment of ovarian cancer , Treatment of primary peritoneal cancer , Treatment of prostate malignant neoplasms

Wikipedia

Rucaparib camsylate

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
[1]. Thomas HD, et al. Preclinical selection of a novel poly(ADP-ribose) polymerase inhibitor for clinical trial. Mol Cancer Ther, 2007, 6(3), 945-956.[2]. Hunter JE, et al. NF-κB mediates radio-sensitization by the PARP-1 inhibitor, AG-014699. Oncogene, 2012, 31(2), 251-264.[3]. Daniel RA, et al. Central nervous system penetration and enhancement of temozolomide activity in childhood medulloblastoma models by poly(ADP-ribose) polymerase inhibitor AG-014699. Br J Cancer, 2010, 103(10), 1588-1596.[4]. Daniel RA, et al. Inhibition of poly(ADP-ribose) polymerase-1 enhances temozolomide and topotecan activity against childhood neuroblastoma. Clin Cancer Res, 2009, 15(4), 1241-1249.

Explore Compound Types